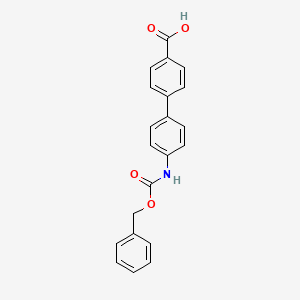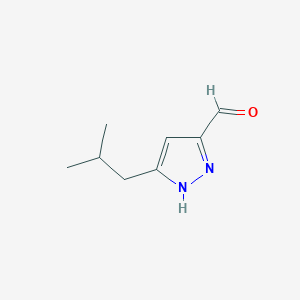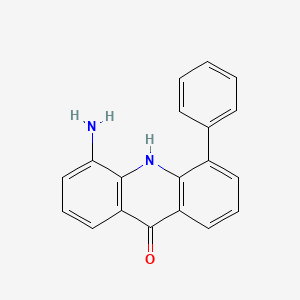
2-ホルミルニコチン酸
概要
説明
2-Formylnicotinic acid is a chemical compound with the molecular formula C7H5NO3 and a molecular weight of 151.12 . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of 2-Formylnicotinic acid involves several steps. One method involves the use of AcOH and aqueous H2O2 in a multistep reaction . Another method involves heating with Acetanhydride to form 3-Acetoxy-4-aza-phthalid, followed by careful saponification .Molecular Structure Analysis
The linear structure formula of 2-Formylnicotinic acid is C7H5NO3 . The InChI Key is XUEORIGYINRASB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Formylnicotinic acid is a solid substance . It has a molecular weight of 151.12 . . The compound is stored in an inert atmosphere at 2-8°C .科学的研究の応用
2-ホルミルニコチン酸:科学研究における応用の包括的な分析
医薬品開発: 2-ホルミルニコチン酸誘導体は、その抗炎症作用と鎮痛作用のために、特に医薬品分野における可能性が探求されてきました。 これらの誘導体は、様々な疾患の治療のための医薬品開発に使用できる化合物を合成するために用いることができます .
分析化学: 分析化学では、2-ホルミルニコチン酸は、クロマトグラフィーや質量分析法における試薬または校正のための標準物質として使用でき、複雑な混合物の同定と定量を助けます .
バイオファーマ生産: この化合物は、より複雑な分子を合成するための潜在的な用途があり、中間体または医薬品原薬(API)として役立つ可能性があるため、バイオファーマ生産において役割を果たします .
先進電池科学: 先進電池科学の研究では、2-ホルミルニコチン酸は、バッテリーの性能と安全性を向上させる可能性のある新素材の開発における成分として検討されています .
分子種と結晶化研究: 研究では、2-ホルミルニコチン酸の非晶質状態における分子種とその結晶化機構が調査されており、これは様々な条件下でのその挙動と安定性を理解するために重要です .
複雑な分子の合成: この化合物は、2-[(2-カルボキシフェニル)アミノ]-6-ホルミルニコチン酸のワンステップ合成など、複雑な分子の合成に使用されており、医薬品化学など様々な分野で応用されています .
Safety and Hazards
2-Formylnicotinic acid is associated with certain hazards. It has been assigned the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Biochemical Pathways
These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .
Pharmacokinetics
Pharmacokinetics is a fundamental concept in pharmacology that elucidates how the body interacts with pharmaceutical substances and how these substances influence the body’s response .
生化学分析
Biochemical Properties
2-Formylnicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial for the compound’s role in electron transfer and energy metabolism. The nature of these interactions often involves the binding of 2-Formylnicotinic acid to the active sites of these enzymes, facilitating the transfer of electrons and the subsequent production of energy .
Cellular Effects
2-Formylnicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These effects can lead to changes in gene expression profiles and metabolic fluxes within the cell. Additionally, 2-Formylnicotinic acid has been shown to impact cellular respiration by enhancing the efficiency of the electron transport chain .
Molecular Mechanism
At the molecular level, 2-Formylnicotinic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it can inhibit certain dehydrogenases, leading to changes in metabolic pathways. Additionally, 2-Formylnicotinic acid can activate transcription factors that regulate gene expression, thereby influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Formylnicotinic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Formylnicotinic acid remains stable under specific conditions but may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to 2-Formylnicotinic acid in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Formylnicotinic acid in animal models are dose-dependent. At lower doses, the compound has been observed to enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without inducing toxicity .
Metabolic Pathways
2-Formylnicotinic acid is involved in several metabolic pathways, including those related to nicotinamide adenine dinucleotide (NAD) biosynthesis and degradation. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are crucial for the synthesis of NAD. These interactions can influence metabolic flux and the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-Formylnicotinic acid is transported and distributed through specific transporters and binding proteins. These include nicotinate transporters that facilitate the uptake and distribution of the compound. The localization and accumulation of 2-Formylnicotinic acid within specific cellular compartments can impact its activity and function .
Subcellular Localization
The subcellular localization of 2-Formylnicotinic acid is influenced by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles, such as mitochondria, where it can exert its effects on cellular respiration and energy metabolism. These localization mechanisms are essential for the compound’s activity and overall impact on cellular function .
特性
IUPAC Name |
2-formylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEORIGYINRASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596903 | |
| Record name | 2-Formylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23590-67-2 | |
| Record name | 2-Formylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine](/img/structure/B1628535.png)

![1-{[(3-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628537.png)
![(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid](/img/structure/B1628538.png)

![3,5-dichloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1628541.png)
![3-Chloro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B1628542.png)






![2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628554.png)